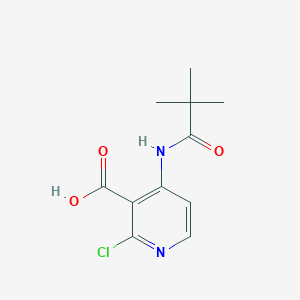

2-Chloro-4-pivalamidonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGOGWIZSINXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649795 | |

| Record name | 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021339-24-1 | |

| Record name | 2-Chloro-4-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(2,2-dimethylpropanamido)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

This technical guide provides a detailed overview of a potential synthetic pathway for 2-Chloro-4-pivalamidonicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a multi-step process requiring careful control of reaction conditions. This document outlines the proposed reaction sequence, provides detailed experimental protocols for analogous transformations, and presents relevant quantitative data for each step.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step sequence starting from 4-aminonicotinic acid. The proposed pathway involves the protection of the amino group via pivaloyl acylation, followed by chlorination of the pyridine ring at the 2-position, and subsequent ester hydrolysis to yield the final product.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations found in the chemical literature.

Step 1: Synthesis of Methyl 4-pivalamidonicotinate

The first step involves the acylation of the 4-amino group of a nicotinic acid derivative with pivaloyl chloride. To facilitate the subsequent chlorination step and to avoid side reactions with the carboxylic acid, the synthesis will start with an ester of 4-aminonicotinic acid, for instance, the methyl ester.

Reaction:

4-Aminonicotinic acid methyl ester + Pivaloyl chloride → Methyl 4-pivalamidonicotinate

Experimental Protocol (Analogous Reaction):

A similar procedure for the acylation of an aminopyridine derivative is adapted here. To a solution of methyl 4-aminonicotinate (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere, pyridine (1.2 equivalents) is added. The mixture is cooled to 0 °C in an ice bath. Pivaloyl chloride (1.1 equivalents) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford methyl 4-pivalamidonicotinate.

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 4-aminonicotinate | Inferred |

| Reagents | Pivaloyl chloride, Pyridine | [1] |

| Solvent | Dichloromethane (CH2Cl2) | [1] |

| Temperature | 0 °C to Room Temperature | Inferred |

| Reaction Time | 12-16 hours | Inferred |

| Work-up | Aqueous wash, extraction | Inferred |

| Purification | Column chromatography | Inferred |

Table 1: Reaction parameters for the synthesis of Methyl 4-pivalamidonicotinate.

Step 2: Synthesis of Methyl 2-chloro-4-pivalamidonicotinate

The second step is the chlorination of the pyridine ring at the 2-position. This can be achieved by N-oxidation of the pyridine nitrogen followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl3).

Reaction:

Methyl 4-pivalamidonicotinate → Methyl 2-chloro-4-pivalamidonicotinate

Experimental Protocol (Analogous Reaction):

A general procedure for the chlorination of a pyridine N-oxide can be adapted. To a solution of methyl 4-pivalamidonicotinate (1 equivalent) in dichloromethane (CH2Cl2) is added meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portionwise at 0 °C. The mixture is stirred at room temperature for 4-6 hours until the N-oxidation is complete (monitored by TLC). The reaction mixture is then cooled to 0 °C, and phosphorus oxychloride (POCl3, 3 equivalents) is added dropwise. The mixture is then heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured into ice water and neutralized with a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, methyl 2-chloro-4-pivalamidonicotinate, can be purified by column chromatography. A patent for the preparation of 2-chloro-4-aminopyridine describes a similar multi-step process involving N-oxidation and chlorination.[2]

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 4-pivalamidonicotinate | Inferred |

| Reagents | m-CPBA, POCl3 | [2] |

| Solvent | Dichloromethane (CH2Cl2) | [2] |

| Temperature | 0 °C to Reflux | [2] |

| Reaction Time | 6-10 hours (total) | [2] |

| Work-up | Quenching, neutralization, extraction | [2] |

| Purification | Column chromatography | Inferred |

Table 2: Reaction parameters for the synthesis of Methyl 2-chloro-4-pivalamidonicotinate.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.

Reaction:

Methyl 2-chloro-4-pivalamidonicotinate → this compound

Experimental Protocol:

To a solution of methyl 2-chloro-4-pivalamidonicotinate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) is added lithium hydroxide (LiOH, 2-3 equivalents). The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion of the hydrolysis, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 2-chloro-4-pivalamidonicotinate | Inferred |

| Reagents | Lithium hydroxide (LiOH) | Inferred |

| Solvent | Tetrahydrofuran (THF) / Water | Inferred |

| Temperature | Room Temperature | Inferred |

| Reaction Time | 2-4 hours | Inferred |

| Work-up | Acidification, filtration | Inferred |

| Purification | Recrystallization (if necessary) | Inferred |

Table 3: Reaction parameters for the synthesis of this compound.

Logical Workflow of the Synthesis

The overall synthesis follows a logical progression of functional group manipulations to achieve the target molecule.

Figure 2: Logical workflow of the synthesis process.

Conclusion

This technical guide outlines a feasible synthetic route to this compound. The described pathway utilizes common organic transformations, and the provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate. The successful execution of this synthesis will rely on careful optimization of the reaction conditions for each step to maximize yields and purity.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-pivalamidonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-4-pivalamidonicotinic acid, a substituted nicotinic acid derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines foundational information with predicted values for key parameters such as melting point, boiling point, solubility, pKa, and logP. Furthermore, it outlines standardized experimental protocols for the determination of these properties and presents a representative signaling pathway relevant to nicotinic acid derivatives to contextualize its potential biological activity. All quantitative data is summarized in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (IUPAC Name: 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid) is a heterocyclic compound belonging to the class of nicotinic acid derivatives. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play crucial roles in various biological processes and are scaffolds for the development of therapeutic agents targeting a range of conditions, including dyslipidemia, inflammation, and neurological disorders. The introduction of a chloro group at the 2-position and a pivalamido group at the 4-position of the nicotinic acid core can significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. Understanding these properties is paramount for its potential development as a drug candidate.

Chemical and Physical Properties

The fundamental chemical identifiers for this compound are listed in Table 1.

Table 1: Chemical Identification

| Property | Value | Citation |

| IUPAC Name | 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid | |

| CAS Number | 1021339-24-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1][2] |

| Molecular Weight | 256.69 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Hazard | Irritant | [1] |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Melting Point (°C) | 180 - 220 | Based on similar substituted nicotinic acids. The melting point of the parent compound, 2-chloronicotinic acid, is 176-178 °C. The pivalamido substituent would likely increase the melting point. |

| Boiling Point (°C) | > 400 (decomposes) | High melting point and presence of carboxylic acid and amide groups suggest decomposition at elevated temperatures before boiling. |

| Water Solubility | Sparingly soluble | The presence of the polar carboxylic acid and amide groups is counteracted by the hydrophobic pivaloyl group and the aromatic ring. |

| pKa | Carboxylic Acid: 3.5 - 4.5; Pyridine Nitrogen: 1.0 - 2.0 | The electron-withdrawing chloro group will lower the pKa of the carboxylic acid compared to nicotinic acid. The pivalamido group may have a minor electronic effect. The pyridine nitrogen is weakly basic due to the electron-withdrawing substituents. |

| logP | 2.0 - 3.0 | The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity, influenced by the chloro and pivaloyl groups. |

Experimental Protocols

To facilitate the experimental determination of the physicochemical properties of this compound, this section outlines standardized protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Synthesis of this compound

A plausible synthetic route for this compound starts from 2-chloro-4-aminonicotinic acid. The amino group can be acylated using pivaloyl chloride in the presence of a base.

Protocol:

-

Dissolve 2-chloro-4-aminonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as pyridine or triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus, following a procedure similar to the one described in various standard laboratory manuals.[3]

Protocol:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

The aqueous solubility can be determined following the OECD Guideline 105 (Water Solubility).[4]

Protocol (Flask Method):

-

Add an excess amount of the solid compound to a known volume of distilled water in a flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included (centrifugation or filtration may be necessary).

-

Analyze the concentration of the dissolved substance in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined using potentiometric titration as outlined in OECD Guideline 112.[5]

Protocol:

-

Prepare a solution of the compound in water or a suitable co-solvent system if water solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Record the pH values as a function of the volume of titrant added.

-

The pKa is the pH at the half-equivalence point of the titration curve for the carboxylic acid.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method described in OECD Guideline 107.

Protocol:

-

Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

-

Mix this solution with a volume of water that has been pre-saturated with n-octanol.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors can trigger various downstream signaling cascades. While the specific biological activity of this compound has not been reported, a general understanding of nAChR signaling provides a framework for its potential mechanism of action.

Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca²⁺ ions.[7] This increase in intracellular calcium can activate multiple downstream pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation, and the mitogen-activated protein kinase (MAPK) pathway, which regulates various cellular processes including inflammation.[7][8]

Conclusion

This technical guide has compiled the available and predicted physicochemical properties of this compound. While direct experimental data remains limited, the provided predictions and standardized protocols offer a solid foundation for researchers and drug development professionals to initiate further investigation. The outlined synthetic route and potential biological context through a representative signaling pathway serve to guide future studies into the therapeutic potential of this and related nicotinic acid derivatives. The generation of robust experimental data for the properties outlined herein is a critical next step in advancing the understanding and potential application of this compound.

References

- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. filab.fr [filab.fr]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Chloro-4-pivalamidonicotinic acid (CAS 1021339-24-1)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, which is limited.

Introduction

2-Chloro-4-pivalamidonicotinic acid, with the Chemical Abstracts Service (CAS) registry number 1021339-24-1, is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a chloro substituent at the 2-position, a pivalamido group at the 4-position, and a carboxylic acid at the 3-position of the pyridine ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of multiple functional groups offers various sites for chemical modification, making it an attractive scaffold for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that publicly available experimental data is scarce, and some properties may be predicted.

| Property | Value | Source |

| CAS Number | 1021339-24-1 | N/A |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |

| Molecular Weight | 256.69 g/mol | [1] |

| Appearance | Solid (predicted) | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow

The synthesis of this compound likely involves a multi-step process starting from a suitable nicotinic acid derivative. A plausible synthetic workflow is outlined below. It is crucial to emphasize that this is a theoretical pathway and would require experimental validation and optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 4-Pivalamidonicotinic acid

-

To a solution of a 4-aminonicotinic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add pivaloyl chloride or pivalic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-pivalamidonicotinic acid.

Step 2: Synthesis of this compound

-

To the purified 4-pivalamidonicotinic acid, add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture at a specific temperature for a set duration, monitoring the progress by TLC or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice water.

-

The solid precipitate, this compound, can be collected by filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: This is a generalized, hypothetical protocol. The choice of reagents, solvents, reaction times, and temperatures would need to be determined empirically.

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or mechanism of action of this compound. Its structural similarity to other substituted nicotinic acid derivatives, which are known to interact with various biological targets, suggests that this compound could be a candidate for biological screening.

Potential Applications in Drug Discovery

The structure of this compound makes it an interesting starting point for the design of novel therapeutic agents. The chloro- and pivalamido- substitutions on the nicotinic acid core could influence its pharmacokinetic and pharmacodynamic properties.

Logical Relationship for Drug Discovery Exploration

The following diagram illustrates a logical pathway for investigating the potential of this compound in a drug discovery context.

Caption: Logical workflow for exploring the drug discovery potential of the title compound.

Conclusion

This compound is a chemical entity with potential for further research and development, particularly in the field of medicinal chemistry. However, the current lack of publicly available technical data, including detailed experimental protocols and biological activity studies, presents a significant barrier to its immediate application. This document provides a foundational overview based on the limited information available and outlines a conceptual framework for future investigation. Further empirical research is necessary to fully characterize this compound and explore its potential uses.

References

In-depth Technical Guide: 2-Chloro-4-pivalamidonicotinic Acid

To our valued audience of researchers, scientists, and drug development professionals:

Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical supplier information, we must report that detailed technical information regarding 2-Chloro-4-pivalamidonicotinic acid (CAS No. 1021339-24-1) is not publicly available at this time.

Our investigation sought to provide an in-depth technical guide encompassing synthesis protocols, quantitative biological data, and mechanistic insights. However, the available information is limited to basic chemical identifiers.

Summary of Available Data

While a comprehensive technical profile could not be constructed, the following basic information has been verified:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1021339-24-1 | N/A |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | N/A |

| Molecular Weight | 256.69 g/mol | N/A |

Discussion and Future Outlook

The absence of detailed public data on this compound suggests that it may be a novel compound, a specialized intermediate in a proprietary synthetic pathway, or a molecule that has not yet been the subject of extensive academic or industrial research publication.

For researchers interested in this molecule, the following avenues could be explored:

-

Custom Synthesis: Chemical synthesis companies may be contracted to produce the compound based on its structure. A potential, though unverified, synthetic route could involve the acylation of a 4-amino-2-chloronicotinic acid derivative with pivaloyl chloride.

-

De Novo Research: The lack of existing data presents an opportunity for original research into the synthesis, characterization, and biological evaluation of this compound. Nicotinic acid and its derivatives are known to possess a wide range of biological activities, and this particular structure may hold untapped potential.

We regret that we are unable to provide the detailed technical guide as requested at this time. We will continue to monitor the scientific landscape and will update this information should new data become available.

An In-depth Technical Guide to 2-Chloro-4-pivalamidonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-Chloro-4-pivalamidonicotinic acid. Due to the limited availability of detailed experimental data in the public domain, this paper also extrapolates potential synthetic routes and spectroscopic characteristics based on the known chemistry of its constituent functional groups: a chlorinated nicotinic acid core and a pivalamide substituent. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development who are interested in this compound and its derivatives.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of a chlorine atom, a carboxylic acid group, and a bulky pivalamide moiety on the nicotinic acid scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[1] The nicotinic acid framework is a well-established pharmacophore found in numerous therapeutic agents.[2][3] The introduction of a chlorine atom can significantly modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.[1] The pivalamide group, with its sterically hindered tert-butyl moiety, can impart unique conformational constraints and metabolic stability.

This guide summarizes the currently available data for this compound and provides a theoretical framework for its chemical behavior and potential utility.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a carboxylic acid group, and at the 4-position with a pivalamido (tert-butylamido) group.

Chemical Identity

| Parameter | Value | Reference |

| IUPAC Name | 2-chloro-4-(2,2-dimethylpropanamido)nicotinic acid | N/A |

| CAS Number | 1021339-24-1 | [4][5] |

| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [4] |

| Molecular Weight | 256.69 g/mol | [6] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| pKa (acidic) | ~3-4 | Estimated for the carboxylic acid group on the pyridine ring. |

| pKa (basic) | ~2-3 | Estimated for the pyridine nitrogen, reduced by the electron-withdrawing chlorine and carboxyl groups. |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the chloro, pivalamide, and carboxylic acid groups. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Typical for similar organic acids. |

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the public domain. However, a plausible synthetic strategy can be conceptualized based on established organic chemistry principles.

Postulated Synthetic Pathway

A potential synthetic route could involve the amidation of a 4-amino-2-chloronicotinic acid precursor with pivaloyl chloride. The key challenge in this approach would be the selective acylation of the 4-amino group in the presence of the carboxylic acid. Protection of the carboxylic acid, for instance as an ester, might be necessary.

Caption: Postulated synthetic pathway for this compound.

Key Experimental Considerations (Hypothetical)

-

Starting Material Synthesis: The synthesis of the 4-amino-2-chloronicotinic acid precursor would be a critical first step. This could potentially be achieved from commercially available starting materials through a series of nitration, reduction, and chlorination reactions.

-

Protection/Deprotection: The choice of protecting group for the carboxylic acid would be crucial to ensure compatibility with the subsequent amidation conditions and to allow for efficient deprotection without affecting other functional groups.

-

Amidation Conditions: The amidation reaction would likely be carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated. Reaction temperature and time would need to be optimized to maximize yield and minimize side reactions.

-

Purification: Purification of the final product would likely involve crystallization or column chromatography to remove any unreacted starting materials, byproducts, and reagents.

Spectroscopic Analysis (Theoretical)

While no specific spectroscopic data has been published, the expected NMR, IR, and Mass Spectrometry features can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~1.3 | singlet | 9H | tert-butyl protons |

| ~7.8 | doublet | 1H | H-5 proton on pyridine ring | |

| ~8.5 | doublet | 1H | H-6 proton on pyridine ring | |

| ~9-10 | broad singlet | 1H | Amide N-H proton | |

| ~13-14 | broad singlet | 1H | Carboxylic acid O-H proton | |

| ¹³C | ~27 | (CH₃)₃C- | ||

| ~40 | (CH₃)₃C - | |||

| ~110-160 | Pyridine ring carbons | |||

| ~165-170 | Carboxylic acid carbonyl | |||

| ~175-180 | Amide carbonyl |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| ~3200 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1100 | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected to be observed at m/z 256, with a characteristic M+2 isotope peak at m/z 258 (approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine-37 isotope.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the tert-butyl group, the carboxylic acid group (as CO₂ and H₂O), and potentially the chlorine atom.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data available for this compound, its structural features suggest several potential areas of application in drug discovery.

Scaffold for Library Synthesis

The presence of three distinct functional groups (chloro, carboxylic acid, and amide) provides multiple points for diversification, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

Caption: Potential diversification points on the this compound scaffold.

Potential as a Bioactive Molecule

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities.[7][8] The specific combination of substituents in this compound could potentially lead to novel activities, for instance, as enzyme inhibitors or receptor modulators. The pivalamide group, in particular, could play a role in directing the molecule to specific binding pockets or in enhancing metabolic stability.

Conclusion and Future Directions

This compound is a chemical entity with interesting structural features that suggest its potential as a valuable tool in medicinal chemistry and drug discovery. However, a significant gap exists in the publicly available experimental data for this compound. Future research should focus on:

-

Development and publication of a robust and scalable synthetic route.

-

Thorough characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.

-

Evaluation of its physicochemical properties, including solubility, pKa, and LogP.

-

Screening for biological activity across a range of therapeutic targets.

The generation of such data would be invaluable for the scientific community and could unlock the full potential of this and related molecules in the development of new therapeutic agents.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 1021339-24-1 [chemicalbook.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

Disclaimer: This document provides a predictive guide to the spectroscopic characterization of 2-Chloro-4-pivalamidonicotinic acid. The data presented herein is based on established principles of spectroscopy and analysis of structurally similar compounds, as direct experimental data for this specific molecule is not publicly available. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative. Its structural features, including a chlorinated pyridine ring, a pivalamide (tert-butyl amide) group, and a carboxylic acid moiety, give rise to a unique spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and structural elucidation in research and development settings. This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by analyzing its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 14.0 | broad singlet | 1H | COOH | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[1][2] |

| ~9.5 - 10.5 | singlet | 1H | NH | Amide proton, potentially broad. |

| ~8.5 | singlet | 1H | H-6 (pyridine) | Proton on the carbon adjacent to the ring nitrogen. |

| ~8.2 | singlet | 1H | H-5 (pyridine) | Proton on the carbon between the chloro and pivalamido groups. |

| 1.2 - 1.4 | singlet | 9H | C(CH₃)₃ | tert-Butyl group protons. |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~177 | C=O (amide) | |

| ~167 | C=O (acid) | [3][4][5] |

| ~152 | C-2 (pyridine) | Carbon bearing the chlorine atom.[3][6][7][8][9][10] |

| ~150 | C-6 (pyridine) | Carbon adjacent to the ring nitrogen.[3][6][7][8][9][10] |

| ~145 | C-4 (pyridine) | Carbon bearing the pivalamido group.[3][6][7][8][9][10] |

| ~118 | C-5 (pyridine) | [3][6][7][8][9][10] |

| ~115 | C-3 (pyridine) | Carbon bearing the carboxylic acid group.[3][6][7][8][9][10] |

| ~40 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~27 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid[1] |

| ~3200 | Medium | N-H stretch | Amide |

| ~1700 | Strong | C=O stretch | Carboxylic Acid Dimer[1][11] |

| ~1680 | Strong | C=O stretch (Amide I) | Amide[12] |

| ~1600, ~1470 | Medium | C=C and C=N stretching | Pyridine Ring[11] |

| ~1540 | Medium | N-H bend (Amide II) | Amide[12] |

| ~1250 | Medium | C-N stretch | Amide/Pyridine |

| ~1200 | Strong | C-O stretch | Carboxylic Acid |

| ~850 | Medium | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Notes |

| 256/258 | [M]⁺, Molecular ion | Expected to be observed with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 241/243 | [M - CH₃]⁺ | Loss of a methyl radical from the pivaloyl group. |

| 213/215 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical. |

| 199/201 | [M - C(O)C(CH₃)₃]⁺ | Loss of the pivaloyl radical. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, likely to be a prominent peak. |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the carboxylic acid and amide protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the -COOH and -NH protons should diminish or disappear.[1][2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of "this compound" with approximately 100-200 mg of the dried KBr.[13][14]

-

The mixture should be ground to a fine, consistent powder.

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[15]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Acquire the spectrum of the sample pellet.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: For a solid sample, direct insertion probe with electron ionization (EI) is a common method.

-

Instrumentation: A mass spectrometer capable of electron ionization, such as a single quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident for chlorine-containing fragments.

-

Visualizations

Caption: Experimental workflow for spectroscopic analysis.

Caption: Correlation of structure and spectroscopic signals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

A Technical Guide to the Potential Medicinal Chemistry Applications of 2-Chloro-4-pivalamidonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "2-Chloro-4-pivalamidonicotinic acid" is a novel chemical entity with no currently published specific medicinal chemistry applications. This guide, therefore, presents a forward-looking perspective on its potential applications based on the known biological activities of structurally related compounds, including nicotinic acid derivatives, chloro-substituted heterocycles, and molecules containing a pivalamido group. The experimental data and protocols provided herein are hypothetical and for illustrative purposes.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid (Vitamin B3) and its derivatives are a well-established class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These activities range from treating pellagra and dyslipidemia to showing promise as anticancer, anti-inflammatory, analgesic, and antituberculosis agents.[2][3][4][5] The pyridine ring of nicotinic acid is a versatile scaffold that allows for substitution at various positions, leading to diverse biological effects.

"this compound" is a unique derivative featuring three key functional groups that can influence its physicochemical properties and biological activity:

-

2-Chloro Group: The chlorine atom at the 2-position is a common feature in many pharmaceuticals and can enhance binding affinity to biological targets through halogen bonding.[6] It also serves as a reactive handle for further chemical modification, enabling the synthesis of diverse compound libraries.[7][8] The presence of a chloro group has been shown to be essential for the biological activity of some acetamides.[9]

-

4-Pivalamido Group: The pivalamido group, with its sterically bulky tert-butyl moiety, can influence the molecule's conformation and metabolic stability.[10] The pivaloyl group is often used as a protecting group in the synthesis of pharmaceuticals, particularly antibiotics.[10][11][12] In this scaffold, the amide linkage can participate in hydrogen bonding with target proteins.

-

Nicotinic Acid Core: The carboxylic acid function provides a key site for interaction with biological targets and influences the compound's solubility and pharmacokinetic profile.

This guide will explore the hypothetical, yet scientifically grounded, potential of "this compound" as a valuable building block in modern drug discovery.

Hypothesized Biological Activities and Therapeutic Areas

Based on the activities of related compounds, "this compound" and its derivatives could be investigated for the following therapeutic applications:

-

Oncology: Nicotinic acid derivatives have shown promise as anticancer agents.[3] The unique substitution pattern of this compound could lead to the discovery of novel kinase inhibitors or compounds that modulate cancer-relevant signaling pathways.

-

Inflammation and Immunology: 2-Aryl nicotinic acid derivatives have been reported to possess analgesic and anti-inflammatory properties.[2][5] This scaffold could be explored for the development of inhibitors of key inflammatory mediators like COX enzymes or cytokines.

-

Infectious Diseases: Nicotinic acid derivatives are known to have activity against Mycobacterium tuberculosis.[4] The chloro and pivalamido groups could contribute to novel antibacterial or antifungal activity.

Synthetic Strategy and Library Development

A key advantage of the "this compound" scaffold is its potential for diversification. The 2-chloro position is particularly amenable to nucleophilic substitution reactions, allowing for the creation of a library of analogs with diverse functionalities.

Hypothetical Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating the potential of "this compound". The following are example protocols.

General Kinase Inhibition Assay (Hypothetical)

This protocol describes a generic assay to screen for potential kinase inhibitory activity, a common target in oncology.

-

Reagents and Materials:

-

Kinase of interest (e.g., EGFR, BRAF)

-

Kinase substrate (peptide with phosphorylation site)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

"this compound" derivatives (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of assay buffer to each well of a 384-well plate.

-

Add 1 µL of the test compound at various concentrations (e.g., 10-point serial dilution from 100 µM).

-

Add 2 µL of the kinase enzyme solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Anti-inflammatory Activity Assay: LPS-induced TNF-α production in Macrophages (Hypothetical)

This protocol outlines a cell-based assay to assess the potential anti-inflammatory effects.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of "this compound" derivatives for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

TNF-α Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of TNF-α production and calculate the IC50 value for each compound.

-

Hypothetical Data Presentation

Clear and structured data presentation is essential for comparing the activities of different compounds.

Table 1: Hypothetical Kinase Inhibition Data for "this compound" Derivatives

| Compound ID | R-Group at C2-position | Kinase A IC50 (µM) | Kinase B IC50 (µM) |

| CPNA-001 | -Cl (Parent) | > 100 | > 100 |

| CPNA-002 | -NH(CH2)2OH | 15.2 | 89.7 |

| CPNA-003 | -morpholine | 5.8 | 25.1 |

| CPNA-004 | -O-Ph | 22.4 | > 100 |

Table 2: Hypothetical Anti-inflammatory Activity of "this compound" Derivatives

| Compound ID | R-Group at C2-position | TNF-α Inhibition IC50 (µM) | Cell Viability (CC50, µM) |

| CPNA-001 | -Cl (Parent) | 50.1 | > 100 |

| CPNA-002 | -NH(CH2)2OH | 12.5 | > 100 |

| CPNA-003 | -morpholine | 8.2 | 95.3 |

| CPNA-004 | -O-Ph | 28.9 | > 100 |

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

The diagram below illustrates a generic inflammatory signaling pathway that could be a target for nicotinic acid derivatives.

Logical Relationship for a Structure-Activity Relationship (SAR) Study

This diagram outlines the logical progression of an SAR study to optimize the lead compound.

Conclusion and Future Directions

"this compound" represents a promising, yet unexplored, scaffold for medicinal chemistry. Its unique combination of a reactive chloro group, a sterically influential pivalamido moiety, and a biologically relevant nicotinic acid core makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to uncover the full potential of this novel chemical entity. The hypothetical frameworks presented in this guide offer a roadmap for initiating such an investigation.

References

- 1. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal For...: Ingenta Connect [ingentaconnect.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Pivalic acid - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to 2-Chloro-4-pivalamidonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, substituted nicotinic acid derivatives have emerged as valuable scaffolds due to their prevalence in biologically active compounds. This technical guide provides an in-depth overview of 2-Chloro-4-pivalamidonicotinic acid , a promising, yet underexplored, building block for organic synthesis and medicinal chemistry.

This document details the known properties of this compound, a proposed synthetic route based on established chemical transformations, and its potential applications as a versatile intermediate in the synthesis of novel compounds. The presence of multiple functional groups—a carboxylic acid, a chloro substituent, and a pivalamide moiety—on the pyridine core makes this molecule a highly attractive starting material for a variety of chemical modifications.[1][2][3]

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C11H13ClN2O3.[1][3] Its structure combines the reactivity of a carboxylic acid, the susceptibility of a 2-chloropyridine to nucleophilic substitution and cross-coupling reactions, and the steric and electronic influence of the pivalamide group.

| Property | Value | Reference |

| CAS Number | 1021339-24-1 | [1][3][4] |

| Molecular Formula | C11H13ClN2O3 | [1][3] |

| Molecular Weight | 256.69 g/mol | [1][3][4] |

| Appearance | Solid | [3] |

| Hazard | Irritant | [2] |

Proposed Synthesis of this compound

The following diagram outlines the proposed synthetic workflow:

Caption: Proposed multi-step synthesis of this compound.

An alternative and potentially more direct approach to an amino-substituted precursor involves the Curtius rearrangement of an acyl azide, which is known for its mild conditions and good functional group tolerance.[5][6][7][8][9]

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 2-Chloronicotinamide from 2-Chloronicotinic Acid

This initial step involves the conversion of the carboxylic acid to the corresponding primary amide.

-

Acid Chloride Formation: To a solution of 2-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added. The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 2-chloronicotinoyl chloride.

-

Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., DCM) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess). The mixture is stirred vigorously for 1-2 hours, allowing it to warm to room temperature. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloronicotinamide.

Step 2: Synthesis of 4-Amino-2-chloropyridine via Hofmann Rearrangement

The Hofmann rearrangement of 2-chloronicotinamide would yield 2-chloro-3-aminopyridine, not the required 4-amino isomer. A more viable, though not explicitly detailed in the search results for this specific substrate, route to a 4-amino substituted nicotinic acid would likely involve starting from a pre-functionalized pyridine ring.

However, for the purpose of this guide, we will consider a hypothetical synthesis of the key intermediate, 4-Amino-2-chloronicotinic acid . A plausible, yet unconfirmed, approach could involve the Hofmann rearrangement of 2-chloro-pyridine-3,4-dicarboximide, or a related Curtius or Schmidt rearrangement on a suitable precursor. The Hofmann rearrangement is a well-established method for converting primary amides to primary amines with one less carbon atom.[10][11][12][13]

Alternative Step 2 (Hypothetical): Synthesis of 4-Amino-2-chloronicotinic acid

Given the lack of a direct protocol, a multi-step sequence starting from a different precursor, such as 2-chloro-4-nitropyridine-3-carboxylic acid, followed by reduction of the nitro group, would be a more conventional synthetic strategy.

Step 3: Synthesis of this compound

This final step involves the acylation of the amino group of the key intermediate with pivaloyl chloride.

-

Reaction Setup: To a solution of the proposed 4-amino-2-chloronicotinic acid (1.0 eq) in a suitable aprotic solvent such as pyridine or a mixture of DCM and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), is added pivaloyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

| Spectroscopy | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | * Pyridine Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm). * Pivalamide Protons: A singlet for the nine equivalent methyl protons of the tert-butyl group (δ ~1.3 ppm). * Amide Proton: A broad singlet for the N-H proton (δ > 9.0 ppm). * Carboxylic Acid Proton: A very broad singlet at the downfield end of the spectrum (δ > 12.0 ppm). |

| ¹³C NMR | * Pyridine Carbons: Signals in the aromatic region (δ 120-160 ppm). * Carbonyl Carbons: A signal for the pivalamide carbonyl (δ ~177 ppm) and a signal for the carboxylic acid carbonyl (δ ~165 ppm). * Pivalamide Carbons: A quaternary carbon signal (δ ~40 ppm) and a methyl carbon signal (δ ~27 ppm). |

| IR (Infrared) | * O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. * N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹. * C=O Stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹. * N-H Bend (Amide II band): An absorption around 1510-1550 cm⁻¹. |

Applications in Organic Synthesis

This compound is a trifunctional building block with significant potential in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The distinct reactivity of each functional group allows for selective transformations.

Cross-Coupling Reactions

The 2-chloro substituent on the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the C2 position, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.

The following diagram illustrates a general workflow for the application of this building block in Suzuki cross-coupling reactions.

Caption: General scheme for Suzuki cross-coupling reactions.

Amide Bond Formation

The carboxylic acid functionality serves as a handle for the formation of amide bonds through coupling with a diverse range of amines. This is a fundamental transformation in medicinal chemistry for the synthesis of bioactive compounds. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to facilitate this reaction.

Modification of the Pivalamide Group

While the pivaloyl group is generally robust, it can potentially be hydrolyzed under harsh acidic or basic conditions to reveal the free amino group, allowing for further functionalization at the 4-position if desired.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide array of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a definitive synthetic protocol is yet to be published, the proposed synthetic routes, based on well-established chemical principles, provide a solid foundation for its preparation in a laboratory setting. Further exploration of the reactivity and applications of this compound is warranted and is expected to unveil its full potential as a key intermediate in the development of new chemical entities.

References

- 1. pschemicals.com [pschemicals.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. This compound | 1021339-24-1 [m.chemicalbook.com]

- 4. This compound | 1021339-24-1 [chemicalbook.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

Reactivity of the Chloro Group in 2-Chloro-4-pivalamidonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the chloro group in 2-Chloro-4-pivalamidonicotinic acid. While specific experimental data for this compound is not extensively available in published literature, its chemical behavior can be reliably inferred from the well-established reactivity patterns of 2-chloropyridine derivatives. The chloro substituent at the C-2 position of the pyridine ring is activated towards a variety of important chemical transformations, primarily due to the electron-withdrawing nature of the ring nitrogen. This guide will delve into the principal reactions, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This document aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a detailed theoretical framework and representative experimental protocols for the functionalization of this molecule.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of the chloro group is of paramount importance as it provides a handle for introducing a wide range of functional groups, enabling the exploration of chemical space and the generation of diverse compound libraries. The pyridine core, coupled with the pivalamido and carboxylic acid functionalities, presents a unique electronic and steric environment that influences the reactivity of the C-Cl bond.

The electron-deficient nature of the pyridine ring, particularly at the α-positions (C2 and C6), makes the chloro group at the 2-position susceptible to attack by nucleophiles and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

Key Reactions of the Chloro Group

The chloro group in this compound is expected to readily participate in three main classes of reactions:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Suzuki-Miyaura Cross-Coupling

-

Buchwald-Hartwig Amination

These reactions allow for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, respectively.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. A wide variety of nucleophiles can be employed to displace the chloride.

Common nucleophiles include:

-

Alkoxides (R-O⁻)

-

Thiolates (R-S⁻)

-

Amines (R₂NH)

-

Azides (N₃⁻)

The general workflow for an SNAr reaction is depicted below:

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Representative Experimental Protocol (SNAr with an Amine):

To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is added the desired amine (1.2 mmol) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 mmol). The reaction mixture is heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Substrate |

| Amine | 1.2 | Nucleophile |

| Triethylamine | 2.0 | Base |

| DMF | - | Solvent |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. The chloro group in this compound is expected to be a suitable coupling partner for various boronic acids or esters.[1][2] The use of appropriate palladium catalysts and ligands is crucial for achieving high yields, especially with less reactive aryl chlorides.[1][3]

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Experimental Protocol (Suzuki-Miyaura Coupling):

A mixture of this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos)[1], and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, is added. The reaction is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.[1][2]

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Substrate |

| Boronic Acid | 1.2 | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| K₂CO₃ | 2.0 | Base |

| Dioxane/Water | - | Solvent |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction is highly valuable for the synthesis of arylamines. The chloro group of this compound can be coupled with a wide range of primary and secondary amines. Similar to the Suzuki coupling, the choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for successful amination of aryl chlorides.

The logical workflow for troubleshooting a Buchwald-Hartwig amination is presented below:

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Representative Experimental Protocol (Buchwald-Hartwig Amination):

In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, Xantphos, 0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol). Anhydrous, degassed toluene or dioxane (5 mL) is added. The tube is sealed and heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by flash chromatography.

| Reactant/Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Substrate |

| Amine | 1.2 | Coupling Partner |

| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |

| RuPhos | 0.04 | Ligand |

| NaOtBu | 1.4 | Base |

| Toluene | - | Solvent |

Conclusion

The chloro group in this compound serves as a versatile synthetic handle for a variety of chemical transformations. Based on the established chemistry of 2-chloropyridines, it is predicted to undergo nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination with good to excellent efficiency. The successful execution of these reactions will depend on the careful selection of reaction conditions, including the choice of catalyst, ligand, base, and solvent. This guide provides a foundational understanding and practical starting points for researchers aiming to utilize this compound as a key building block in the synthesis of novel compounds for drug discovery and other applications. Further experimental validation is necessary to determine the optimal conditions for each transformation.

References

- 1. Buy Methyl 4-(dodecyloxy)benzoate (EVT-400206) | 40654-49-7 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

The Pivalamido Group in Nicotinic Acid Derivatives: A Technical Guide on a Putative Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, a cornerstone in the management of dyslipidemia, has spurred extensive research into its derivatives to enhance efficacy and mitigate undesirable side effects. The strategic modification of its carboxylic acid moiety is a key area of this exploration. This technical guide delves into the theoretical and potential role of the pivalamido group as a substituent in nicotinic acid derivatives. While direct and extensive research on pivalamido-nicotinic acid derivatives is not abundant in publicly available literature, this document extrapolates from established medicinal chemistry principles and the known structure-activity relationships (SAR) of related nicotinic acid analogs to build a comprehensive profile. We will explore the anticipated impact of the bulky and lipophilic pivalamido group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of nicotinic acid derivatives, with a focus on their potential interactions with key biological targets such as the nicotinic acid receptor (GPR109A).

Introduction: The Rationale for Modifying Nicotinic Acid

Nicotinic acid, or niacin, favorably modulates a range of plasma lipids and lipoproteins.[1][2] Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing, which can lead to poor patient compliance.[2] These effects are primarily mediated by the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes and immune cells.[3][4] Consequently, a significant focus of medicinal chemistry efforts has been the design of nicotinic acid derivatives and analogs with improved therapeutic profiles. These strategies often involve modifications to the carboxylic acid group to alter the drug's interaction with its receptor, modify its pharmacokinetic properties, or develop prodrugs.[1]

The introduction of an amide linkage at the 3-position of the pyridine ring, converting the carboxylic acid to a carboxamide, is a common derivatization strategy. The nature of the N-substituent on the amide can profoundly influence the resulting compound's properties. The pivalamido group, characterized by a bulky tert-butyl moiety attached to the amide nitrogen, represents a fascinating, albeit underexplored, modification. This guide will explore the hypothetical yet scientifically grounded role of this particular functional group.

The Pivalamido Group: A Bioisosteric Perspective

The pivalamido group can be considered a bioisostere of the carboxylic acid group of nicotinic acid. Bioisosterism, the substitution of a chemical group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of drug design. In this context, the pivalamido group introduces several key changes compared to the parent carboxylic acid:

-

Increased Lipophilicity: The tert-butyl group is significantly more lipophilic than a hydroxyl group, which is expected to increase the overall lipophilicity of the molecule.

-

Steric Bulk: The pivalamido group introduces substantial steric hindrance around the amide bond.

-

Hydrogen Bonding: While the carboxylic acid is a hydrogen bond donor and acceptor, the secondary amide of the pivalamido group is primarily a hydrogen bond donor (N-H) and acceptor (C=O).

-

Electronic Effects: The electronic properties of the amide are distinct from those of the carboxylic acid.

These alterations are predicted to have a significant impact on the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Anticipated Pharmacological Role of the Pivalamido Group

Based on the principles of medicinal chemistry and the known pharmacology of nicotinic acid derivatives, the introduction of a pivalamido group is likely to influence several key aspects of the drug's behavior.

Impact on GPR109A Receptor Interaction

The binding of nicotinic acid to GPR109A is a critical initiating event for both its therapeutic and adverse effects.[3][4] The carboxylate group of nicotinic acid is understood to form a key ionic interaction with a positively charged residue within the receptor's binding pocket. Replacing this with a neutral pivalamido group would abrogate this primary interaction.

However, the pivalamido derivative could still interact with the receptor through other mechanisms:

-

Allosteric Modulation: The bulky pivalamido group might lead the molecule to bind to an allosteric site on GPR109A, modulating the receptor's response to endogenous ligands.[5]

-